4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Description
4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-chlorophenyl group at position 4 and a 4-fluorophenyl group at position 4. The compound’s structure combines electron-withdrawing halogen substituents (Cl and F), which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHPMKNFZIVPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and aldehydes.
Cyclization: The key step involves the cyclization of these intermediates to form the pyrimidine ring. This can be achieved using various cyclization agents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogenated compounds and catalysts like palladium or copper are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of oncology. Research has indicated that derivatives of pyrimidine-2-amines exhibit significant anticancer properties. For instance, compounds structurally similar to 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine have been shown to inhibit tumor growth in various cancer models .
Kinase Inhibition
Pyrimidine derivatives are known to act as inhibitors of specific kinases involved in cancer progression. The compound may serve as a lead structure for developing selective kinase inhibitors, which are crucial in targeted cancer therapies .
Antiviral Properties
Emerging studies suggest that pyrimidine compounds can exhibit antiviral effects. The ability of this compound to modulate viral replication pathways could be explored further, particularly against RNA viruses.
Neuroprotective Effects
Recent investigations into pyrimidine derivatives have highlighted their potential neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neural cells from oxidative stress and apoptosis, indicating a possible application in neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Key Findings :
- Antimicrobial Activity: Morpholine-substituted derivatives (e.g., Compound 27 in ) exhibit enhanced antibacterial activity compared to non-morpholine analogs, likely due to improved solubility and target binding. cholerae or S. aureus.
- Halogen Effects : Electron-withdrawing groups (Cl, F) at meta or para positions (e.g., 3-Cl and 4-F in the target compound) are associated with increased antimicrobial and anti-inflammatory activity . For example, indole-pyrimidine hybrids with 4-chlorophenyl groups (Compound 37 in ) showed 88.2% inflammation inhibition.
- Hydrogen Bonding : Quantum studies () reveal that fluorophenyl substituents enhance hydrogen-bonding capacity, which may improve target interactions in the target compound compared to bromo- or chloro-substituted analogs.
Physicochemical and Structural Comparisons
Table 2: Physicochemical Properties of Selected Derivatives
Key Findings :
- Polarity : Furan-containing derivatives (DP-1 in ) exhibit higher polarity due to the heterocyclic oxygen, contrasting with the target compound’s halogenated aromatic system.
Pharmacological Potential
- Anti-Inflammatory Activity : Indole-pyrimidine hybrids (e.g., Compound 37 in ) demonstrate high efficacy (88.2% inhibition in paw edema models), indicating that the target compound’s halogenated aryl groups may confer similar anti-inflammatory properties.
Biological Activity
4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, emphasizing its applications in cancer treatment and enzyme inhibition.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with chlorophenyl and fluorophenyl groups, which are critical for its biological activity. The synthesis typically involves:
- Starting Materials : Substituted anilines and aldehydes.
- Cyclization : Formation of the pyrimidine ring through condensation reactions.
- Common Solvents : Ethanol or dimethylformamide (DMF) are often used, with potassium carbonate as a catalyst.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines:
- A549 (Lung adenocarcinoma) : IC50 = 5.9 µM
- SW-480 (Colorectal cancer) : IC50 = 2.3 µM
- MCF-7 (Breast cancer) : IC50 = 5.65 µM
These values indicate that this compound exhibits comparable efficacy to standard chemotherapeutic agents like Cisplatin .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression. The binding affinity to these targets can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Study on Cytotoxicity
A comprehensive study evaluated the cytotoxic effects of various derivatives of pyrimidine compounds, including this compound. The results indicated that modifications on the phenyl rings significantly influenced the antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 5.9 |
| This compound | SW-480 | 2.3 |
| This compound | MCF-7 | 5.65 |
| Cisplatin | A549 | 15.37 |
| Cisplatin | SW-480 | 16.1 |
This table illustrates the compound's promising activity compared to established treatments .
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer metastasis. It has been found to inhibit specific kinases involved in these processes, thus showcasing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
